molecular formula C11H7BrClN B6297228 3-Bromo-5-chloro-2-phenylpyridine CAS No. 1469759-15-6

3-Bromo-5-chloro-2-phenylpyridine

Cat. No.: B6297228
CAS No.: 1469759-15-6
M. Wt: 268.53 g/mol
InChI Key: HPNVRDVRYDHDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-chloro-2-phenylpyridine is an organic compound with the molecular formula C11H7BrClN It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-phenylpyridine typically involves the halogenation of 2-phenylpyridine. One common method includes the bromination and chlorination of 2-phenylpyridine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, and a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade halogenating agents and solvents, with strict control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-phenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-chloro-2-phenylpyridine has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is used in the development of pesticides and herbicides.

    Material Science: It is employed in the synthesis of advanced materials with specific electronic properties.

    Chemical Biology: Researchers use it to study the interactions of halogenated pyridines with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-2-fluoropyridine
  • 5-Bromo-2-chloropyridine
  • 3-Bromo-5-chloro-2-methylpyridine

Uniqueness

3-Bromo-5-chloro-2-phenylpyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with a phenyl group. This combination of substituents imparts specific chemical properties, making it a valuable intermediate in the synthesis of complex organic molecules. Its reactivity and versatility in various chemical reactions distinguish it from other similar compounds.

Properties

IUPAC Name

3-bromo-5-chloro-2-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClN/c12-10-6-9(13)7-14-11(10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNVRDVRYDHDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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